Cas no 1219032-20-8 (17-phenyl trinor Prostaglandin E2 ethyl amide)

17-phenyl trinor Prostaglandin E2 ethyl amide 化学的及び物理的性質
名前と識別子
-
- (5Z)-N-Ethyl-7-{(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-5-phenyl-1 -penten-1-yl]-5-oxocyclopentyl}-5-heptenamide
- bilobalide B
- Bilobalide A
- 5,3'-DIHYDROXY-3,6,7,4'-TETRAMETHOXYFLAVONE
- (-)-BILOBALIDE
- BILOBALID
- VITEXICARPIM
- (-)-bilobalide from ginkgo biloba leaves
- bimatoprost analogue e2
- BILOBALIDE(SH)
- BILOBALIDE(AHP)
- (-)-bilobalidefromginkgoleaves
- 17-phenyl trinor Prostaglandin E2 ethyl amide
- (Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide
- 17-Phenyl trinor prostaglandin E2 ethylamide
- XKYMIHJCJJUECW-XYOQMNIYSA-N
- HY-138868
- 1219032-20-8
- N-Ethyl-9-oxo-11.alpha.,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide
- CS-0169671
- AKOS040756164
- 17-phenyl trinor PGE2 ethyl amide
- PD021201
- SCHEMBL3048229
-
- インチ: 1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1
- InChIKey: XKYMIHJCJJUECW-XYOQMNIYSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])C([C@]([H])(C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 413.25660860 g/mol
- どういたいしつりょう: 413.25660860 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 12
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 86.6
- ぶんしりょう: 413.5
17-phenyl trinor Prostaglandin E2 ethyl amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-10mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | 98% | 10mg |
¥7967.00 | 2022-04-26 | |
1PlusChem | 1P009C3C-1mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 1mg |
$141.00 | 2025-02-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-1mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | 98% | 1mg |
¥1072.00 | 2022-04-26 | |
1PlusChem | 1P009C3C-5mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 5mg |
$516.00 | 2025-02-24 | |
1PlusChem | 1P009C3C-10mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 10mg |
$883.00 | 2025-02-24 | |
A2B Chem LLC | AE34776-10mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 10mg |
$666.00 | 2024-04-20 | |
A2B Chem LLC | AE34776-1mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 1mg |
$85.00 | 2024-04-20 | |
A2B Chem LLC | AE34776-5mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | ≥98% | 5mg |
$377.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68174-5mg |
17-phenyl trinor Prostaglandin E2 ethyl amide |
1219032-20-8 | 98% | 5mg |
¥4653.00 | 2022-04-26 |
17-phenyl trinor Prostaglandin E2 ethyl amide 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
17-phenyl trinor Prostaglandin E2 ethyl amideに関する追加情報
17-Phenyl Trinor Prostaglandin E2 Ethyl Amide: A Comprehensive Overview
The compound with CAS No. 1219032-20-8, known as 17-phenyl trinor prostaglandin E2 ethyl amide, is a synthetic analog of prostaglandins, a class of lipid compounds that play crucial roles in various physiological processes. This compound has garnered significant attention in the scientific community due to its unique structure and potential therapeutic applications. The term trinor refers to the removal of three methyl groups from the original prostaglandin structure, which alters its pharmacokinetic properties and bioavailability. The addition of the phenyl group at the 17th position further modifies its chemical profile, making it a promising candidate for drug development.
Prostaglandins are endogenous lipid mediators that regulate a wide range of biological functions, including inflammation, immune response, and reproductive processes. The ethyl amide derivative of this compound enhances its stability and solubility, making it more suitable for pharmacological studies. Recent research has focused on its role in modulating inflammatory pathways, particularly in chronic inflammatory diseases such as arthritis and asthma. Studies have shown that 17-phenyl trinor prostaglandin E2 ethyl amide exhibits potent anti-inflammatory activity by targeting specific prostaglandin receptors, offering a novel approach to managing inflammatory disorders.
In addition to its anti-inflammatory properties, this compound has demonstrated potential in the field of reproductive health. Prostaglandins are known to regulate uterine contractions and cervical ripening, making them critical in obstetrics and gynecology. The trinor modification enhances the selectivity of this compound for specific prostaglandin receptors, reducing off-target effects and improving its therapeutic index. Recent clinical trials have explored its efficacy in inducing labor and managing postpartum hemorrhage, with promising results that highlight its potential as a safer alternative to traditional prostaglandin analogs.
The synthesis of 17-phenyl trinor prostaglandin E2 ethyl amide involves a multi-step process that combines organic synthesis techniques with advanced chromatographic purification methods. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring consistent production of high-quality material for preclinical and clinical studies. The use of ethyl amide as a functional group not only stabilizes the molecule but also facilitates its delivery across biological membranes, enhancing its bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed that 17-phenyl trinor prostaglandin E2 ethyl amide binds selectively to prostaglandin receptors, providing insights into its mechanism of action. These findings have been corroborated by in vitro assays, which demonstrate its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
The application of 17-phenyl trinor prostaglandin E2 ethyl amide extends beyond human medicine. Preclinical studies have explored its potential in veterinary medicine, particularly in managing inflammatory conditions in companion animals. Its unique pharmacokinetic profile makes it an attractive candidate for development as a veterinary drug, offering a new avenue for treating chronic inflammation in pets.
In conclusion, 17-phenyl trinor prostaglandin E2 ethyl amide (CAS No. 1219032-20-8) represents a significant advancement in the field of prostaglandin analogs. Its modified structure enhances its therapeutic potential, making it a promising candidate for treating inflammatory diseases and reproductive disorders. As research continues to uncover its full spectrum of applications, this compound is poised to play a pivotal role in modern medicine.
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